molecular formula C12H15N5O4 B15196942 3'-Deoxy-3'-(1,2,4-triazol-1-yl)thymidine CAS No. 124355-38-0

3'-Deoxy-3'-(1,2,4-triazol-1-yl)thymidine

Cat. No.: B15196942
CAS No.: 124355-38-0
M. Wt: 293.28 g/mol
InChI Key: SNNQVPGVYMZWSC-IVZWLZJFSA-N
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Description

3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally related to thymidine, a nucleoside component of DNA, but features a 1,2,4-triazole ring replacing the 3’-hydroxyl group. This modification imparts unique biological properties, making it a valuable tool in the development of antiviral therapies and other biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of the 1,2,4-triazole ring by reacting an azide with an alkyne. The general synthetic route can be summarized as follows:

    Preparation of the Azide Intermediate: The starting material, 3’-azido-3’-deoxythymidine, is synthesized by treating thymidine with a suitable azidating agent, such as sodium azide, under mild conditions.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst, typically copper(I) iodide, to form the 1,2,4-triazole ring. This reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature.

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring, to form different oxidation states and derivatives.

    Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in the cycloaddition reaction to form the triazole ring.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various triazole derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine has a wide range of scientific research applications:

    Antiviral Research: The compound has shown potent activity against various viruses, including HIV and hepatitis C virus, by inhibiting viral replication.

    Medicinal Chemistry: It serves as a lead compound for the development of new antiviral drugs and other therapeutic agents.

    Biological Studies: Used as a molecular probe to study nucleoside metabolism and DNA synthesis.

    Industrial Applications: Employed in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine involves its incorporation into viral DNA during replication. The presence of the triazole ring disrupts the normal DNA synthesis process, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerases and other enzymes involved in nucleoside metabolism, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral activity, particularly against HIV.

    4’-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA): A potent antiviral nucleoside analog used in the treatment of HIV.

    2’,3’-Dideoxyinosine (ddI): An antiviral nucleoside analog used in the treatment of HIV.

Uniqueness

3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and allows for specific interactions with viral enzymes, making it a valuable compound in antiviral research and drug development.

Properties

CAS No.

124355-38-0

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H15N5O4/c1-7-3-16(12(20)15-11(7)19)10-2-8(9(4-18)21-10)17-6-13-5-14-17/h3,5-6,8-10,18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,10+/m0/s1

InChI Key

SNNQVPGVYMZWSC-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=NC=N3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=NC=N3

Origin of Product

United States

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